

Spectroscopic Data of 3-bromo-1-methanesulfonylazetidine: A Technical Guide

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Compound of Interest

Compound Name: 3-bromo-1-methanesulfonylazetidine

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This technical guide provides a predictive overview of the spectroscopic data for the novel compound **3-bromo-1-methanesulfonylazetidine**, intended for researchers, scientists, and professionals in the field of drug development. Due to the absence of published experimental data for this specific molecule, this document leverages data from analogous structures and established spectroscopic principles to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-bromo-1-methanesulfonylazetidine**. These predictions are based on the analysis of structurally related compounds, including tert-butyl 3-bromoazetidine-1-carboxylate, and known spectral correlations for the methanesulfonyl group.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.4 - 4.6	m	1H	CH-Br
~4.2 - 4.4	t	2H	CH ₂ (adjacent to N)
~3.9 - 4.1	t	2H	CH ₂ (adjacent to N)
~2.9	s	3H	SO ₂ CH ₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~55 - 60	CH ₂ (adjacent to N)
~35 - 40	CH-Br
~34	SO ₂ CH ₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Data

Wavenumber (cm ⁻¹)	Functional Group
~1350 - 1300	S=O Asymmetric Stretch
~1160 - 1120	S=O Symmetric Stretch
~700 - 600	C-Br Stretch

Predicted as a thin film or KBr pellet.

Table 4: Predicted MS Data

m/z	Interpretation
214/216	[M] ⁺ Molecular ion (presence of Br isotopes)
135	[M - SO ₂ CH ₃] ⁺
79	[SO ₂ CH ₃] ⁺

Predicted via Electron Ionization (EI).

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for **3-bromo-1-methanesulfonylazetidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 (depending on concentration).
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
 - Temperature: 298 K.

3. ^{13}C NMR Acquisition:

- Instrument: 100 MHz NMR Spectrometer.
- Parameters:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 220 ppm.
 - Temperature: 298 K.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact.

2. Data Acquisition:

- Instrument: FT-IR Spectrometer with an ATR accessory.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

1. Sample Preparation:

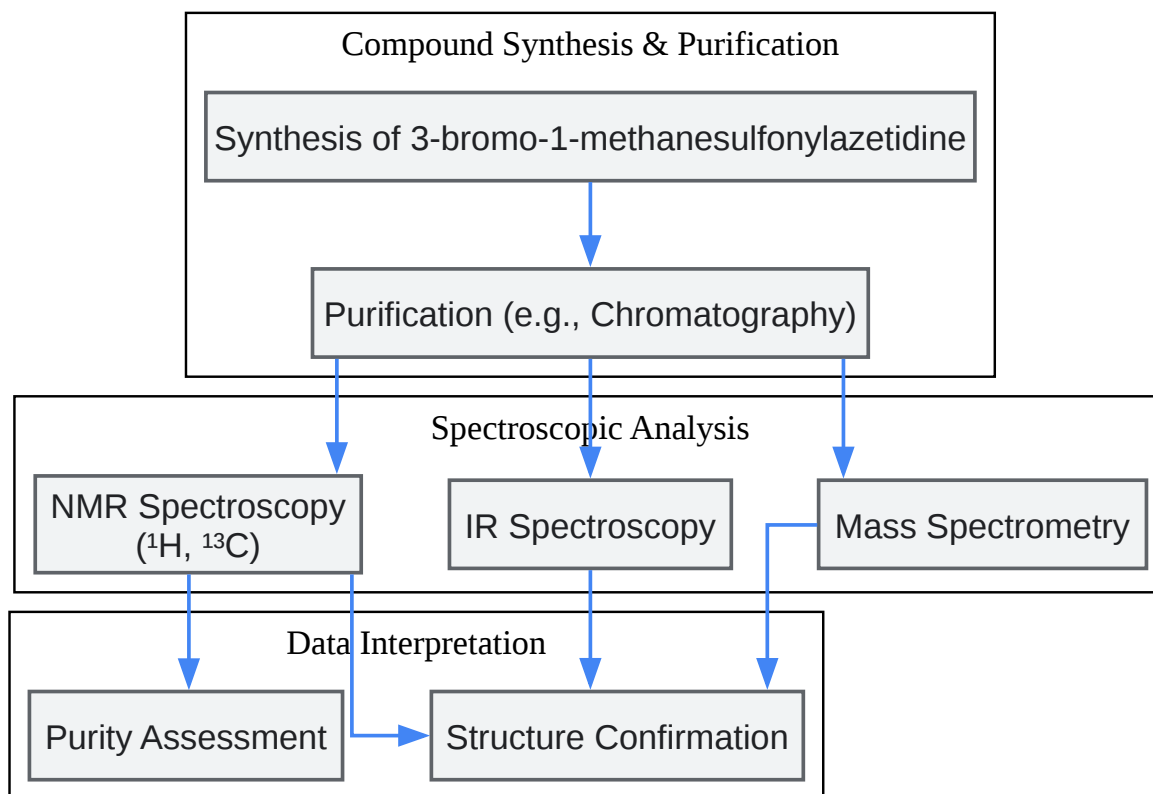
- Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Data Acquisition (Electron Ionization - EI):

- Instrument: Mass Spectrometer with an EI source.
- Parameters:
 - Ionization Energy: 70 eV.
 - Mass Range: 50-500 m/z.
 - The sample can be introduced via a direct insertion probe or a gas chromatograph.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.



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